molecular formula C11H12Cl2 B14551226 Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl CAS No. 61693-44-5

Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl

Cat. No.: B14551226
CAS No.: 61693-44-5
M. Wt: 215.12 g/mol
InChI Key: ZTOCQINNQWUTAA-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl is an organic compound with the molecular formula C₁₁H₁₂Cl₂ . It is a substituted cyclopropane, characterized by the presence of two chlorine atoms, an ethyl group, and a phenyl group attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing substituted cyclopropanes, including cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl, involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of dichlorocarbene with an appropriate alkene leads to the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves similar carbene addition reactions, scaled up to meet production demands. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl exerts its effects involves the reactivity of the cyclopropane ring. The ring strain makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, 1,1-dichloro-2-ethyl-3-phenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of both ethyl and phenyl groups, along with the dichloro substitution, makes it a versatile compound for various chemical applications .

Properties

CAS No.

61693-44-5

Molecular Formula

C11H12Cl2

Molecular Weight

215.12 g/mol

IUPAC Name

(2,2-dichloro-3-ethylcyclopropyl)benzene

InChI

InChI=1S/C11H12Cl2/c1-2-9-10(11(9,12)13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

ZTOCQINNQWUTAA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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